A-887826

Nav1.8 selectivity Off-target liability Cardiac safety

Non-reproducible Nav1.8 pharmacology due to variable state-dependence? A-887826 provides a consistent reverse use-dependent reference standard for pain research. • IC50: 11 nM (hNav1.8), 8 nM (rat DRG TTX-R); >30-fold selectivity over cardiac Nav1.5. • Orally bioavailable, validated in neuropathic pain models (spinal nerve ligation). • Purity: >98% (HPLC); shipped at ambient temperature from global stock.

Molecular Formula C26H29ClN4O3
Molecular Weight 481.0 g/mol
CAS No. 1266212-81-0
Cat. No. B605060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-887826
CAS1266212-81-0
SynonymsA-887826, A887826
Molecular FormulaC26H29ClN4O3
Molecular Weight481.0 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl
InChIInChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)
InChIKeyJPJGFWKHSMUKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-887826 (CAS 1266212-81-0) as a Nav1.8 Voltage-Gated Sodium Channel Blocker: Baseline Characteristics and Procurement Context


A-887826 is a structurally novel pyridine derivative that functions as a potent, selective, orally bioavailable, and voltage-dependent blocker of the Nav1.8 voltage-gated sodium channel [1]. It inhibits recombinant human Nav1.8 channels with an IC50 of 11 nM and blocks tetrodotoxin-resistant (TTX-R) sodium currents in rat dorsal root ganglion neurons with an IC50 of 8 nM . A-887826 is a well-validated research tool for probing Nav1.8-mediated pain signaling and is frequently used as a reference compound in studies of Nav1.8-targeted analgesics .

A-887826 vs. Generic Nav1.8 Blockers: Why Functional Substitution Is Not Advisable Without Comparative Data


Nav1.8 blockers exhibit profound differences in state-dependence, voltage-dependence, and selectivity that directly impact experimental outcomes and translational relevance. A-887826 demonstrates a unique combination of moderate subtype selectivity (3-fold vs. Nav1.2, >30-fold vs. Nav1.5) and a pronounced "reverse use-dependent" inhibition profile [1]. This profile—where inhibition is relieved by repeated short depolarizations—is not shared by all Nav1.8 inhibitors and can significantly alter observed pharmacology in neuronal firing assays [2]. Furthermore, oral bioavailability data for A-887826 is derived from specific in vivo models; generic Nav1.8 blockers may not possess equivalent pharmacokinetic properties . Simply substituting another Nav1.8 blocker without comparative state-dependence, selectivity, and in vivo validation data risks generating non-reproducible or mechanistically confounded results. The evidence below quantifies these critical differentiating features.

A-887826 (1266212-81-0): Quantitative Differentiation from Key Nav1.8 Blockers and Nav1.7-Selective Comparators


Nav1.8 Selectivity Profile: Quantified Potency Differential Against Nav1.2 and Nav1.5 Off-Targets

A-887826 demonstrates a well-defined selectivity window against the off-target sodium channels Nav1.2 (CNS) and Nav1.5 (cardiac), which is critical for interpreting in vivo pain model data. In direct assays, A-887826 was approximately 3-fold less potent at blocking Nav1.2 channels and >30-fold less potent at blocking Nav1.5 channels compared to its potency at Nav1.8 [1]. This selectivity profile reduces the likelihood of confounding central or cardiovascular effects in preclinical pain studies.

Nav1.8 selectivity Off-target liability Cardiac safety

Use-Dependent Relief of Inhibition: Comparative Strength of Reverse Use-Dependence vs. A-803467

A-887826 exhibits a pronounced "reverse use-dependent" profile, where inhibition is relieved by repeated depolarizations. This effect is substantially stronger for A-887826 than for the comparator Nav1.8 blocker A-803467 when studied under physiological conditions [1]. In experiments using action potential waveforms at 5 Hz, A-887826 showed greater relief of inhibition compared to A-803467, a distinction that has mechanistic implications for drug development [2].

State-dependence Reverse use-dependence Neuronal firing

State-Dependent Kinetics: Voltage Midpoint and Speed of Relief Compared to Suzetrigine and LTGO-33

The state-dependent behavior of A-887826 is distinct from that of the clinical-stage Nav1.8 inhibitors suzetrigine (VX-548) and LTGO-33. A-887826 required weaker depolarizations to relieve inhibition (midpoint +13 mV) and exhibited faster relief kinetics compared to suzetrigine, which required much stronger depolarizations (midpoint +33 mV) and showed slow relief (tau >300 ms at +20 mV) [1]. This results in use-dependent relief of inhibition for A-887826 during 20 Hz AP trains, whereas suzetrigine shows no relief under the same conditions [2].

State-dependent kinetics Voltage-clamp Drug development

In Vivo Efficacy: Oral Attenuation of Tactile Allodynia in Neuropathic Rat Model

A-887826 has been validated in a rat model of neuropathic pain, demonstrating oral bioavailability and significant attenuation of tactile allodynia [1]. Following oral administration, A-887826 significantly reduced tactile allodynia in the spinal nerve ligation model, confirming that the in vitro potency and selectivity translate to in vivo efficacy . This contrasts with many Nav1.7-selective inhibitors, which have often failed to show robust efficacy in similar models.

Neuropathic pain In vivo efficacy Oral bioavailability

A-887826 (1266212-81-0): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Characterizing State-Dependent Nav1.8 Inhibition in Electrophysiology Assays

Given its well-documented use-dependent relief of inhibition (midpoint +13 mV) and comparative data against suzetrigine and LTGO-33 [1], A-887826 serves as an ideal reference compound for automated patch-clamp screening campaigns aimed at identifying novel Nav1.8 blockers with distinct state-dependence profiles. Its unique kinetic signature allows researchers to benchmark new compounds against a known "reverse use-dependent" inhibitor, a critical parameter in analgesic drug discovery [2].

Positive Control in Rodent Neuropathic Pain Models Requiring Oral Dosing

A-887826 is a validated oral positive control for rodent models of neuropathic pain (e.g., spinal nerve ligation) [1]. Its demonstrated oral bioavailability and efficacy in attenuating tactile allodynia [2] make it a superior choice over injectable-only Nav1.8 blockers or Nav1.7-selective compounds that often show limited efficacy in similar models [3].

Selectivity Profiling Benchmark for Nav1.8 vs. Nav1.5 Cardiac Liability Screens

With a >30-fold selectivity window for Nav1.8 over the cardiac Nav1.5 channel [1], A-887826 provides a quantitative benchmark for assessing the cardiac safety margin of novel Nav1.8 inhibitors. Researchers can use A-887826 as a comparator to gauge whether a new compound exhibits superior or inferior selectivity, directly informing lead optimization decisions [2].

Mechanistic Tool for Studying Physiological Nav1.8 Function in Native DRG Neurons

A-887826 potently blocks native TTX-R sodium currents in rat DRG neurons with an IC50 of 8 nM and suppresses evoked action potential firing when neurons are held at depolarized potentials [1]. These properties make it a preferred tool for dissecting the contribution of Nav1.8 channels to neuronal excitability in primary pain-sensing neurons, particularly when studying chronic inflammatory or neuropathic pain states [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-887826

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.